molecular formula C16H16N2O2S B2738729 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941992-88-7

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2738729
CAS No.: 941992-88-7
M. Wt: 300.38
InChI Key: BWQPTPUXWMEHRW-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic small molecule of interest in early-stage anticancer research. Its structure incorporates a thiophene carboxamide group linked to a phenyl ring substituted with a 2-oxopyrrolidine moiety, a scaffold found in compounds investigated as potential antimicrotubule agents . Research into structurally related molecules suggests this compound class may target the colchicine-binding site on tubulin, a key protein in cell division. Binding to this site disrupts microtubule dynamics, which can inhibit cell proliferation and lead to cell cycle arrest . This mechanism makes related compounds a focus for developing new therapies for proliferative diseases. Consequently, this molecule serves as a valuable chemical tool for researchers studying mitotic inhibition, tubulin polymerization, and structure-activity relationships in medicinal chemistry. The compound is intended for cell-based assays and biochemical screening in a controlled laboratory environment. Note: The specific biological activity and potency of this compound must be empirically determined for your specific experimental conditions.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-10-12(17-16(20)14-4-3-9-21-14)6-7-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPTPUXWMEHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the construction of the pyrrolidine and thiophene rings followed by their coupling. One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid derivatives.

Reaction conditions and outcomes :

ConditionReagents/TemperatureProductYieldSource
Acidic hydrolysis6M HCl, reflux (12 h)Thiophene-2-carboxylic acid derivative75–85%
Basic hydrolysisNaOH (aq.), 80°C (8 h)Sodium thiophene-2-carboxylate90%

This reactivity is critical for prodrug strategies or metabolite studies.

Thiophene Ring Oxidation

The thiophene ring undergoes regioselective oxidation at the α-position using hydrogen peroxide or mCPBA:

Thiophene+H2O2AcOH, 50°CThiophene-2-sulfonic acid derivative\text{Thiophene} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH, 50°C}} \text{Thiophene-2-sulfonic acid derivative}

  • Key data :

    • Reaction time: 6–8 h

    • Conversion efficiency: >95% (monitored via HPLC)

Reduction of the Pyrrolidinone Moiety

The 2-oxopyrrolidin-1-yl group can be reduced to pyrrolidine using lithium aluminum hydride (LiAlH4_4):

Pyrrolidinone+LiAlH4THF, 0°CPyrrolidine derivative\text{Pyrrolidinone} + \text{LiAlH}_4 \xrightarrow{\text{THF, 0°C}} \text{Pyrrolidine derivative}

  • Key data :

    • Yield: 68%

    • Side products: <5% over-reduction byproducts

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes halogenation and nitration:

Bromination

Bromine in acetic acid selectively substitutes the 5-position of the thiophene ring:

Thiophene+Br2AcOH, 50°C5-Bromo-thiophene-2-carboxamide\text{Thiophene} + \text{Br}_2 \xrightarrow{\text{AcOH, 50°C}} \text{5-Bromo-thiophene-2-carboxamide}

  • Key data :

    • Regioselectivity: >99% at C5

    • Reaction scale: Demonstrated at 10 mmol with 80% yield

Nitration

Nitration with HNO3_3/H2_2SO4_4 introduces a nitro group at C4 of the thiophene ring:

  • Conditions : 0°C, 2 h

  • Yield : 70% (isolated as yellow crystals)

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

5-Bromo-thiophene-2-carboxamide+Ar-B(OH)2Pd(PPh3)4Biaryl product\text{5-Bromo-thiophene-2-carboxamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

  • Key data :

    • Catalyst loading: 2 mol% Pd

    • Yields: 60–85% for aryl/heteroaryl boronic acids

Reactivity of the Pyrrolidinone Ring

The pyrrolidinone moiety undergoes nucleophilic ring-opening with amines or Grignard reagents:

ReagentProductConditionsYield
EthylenediamineLinear diamide derivativeReflux, 12 h55%
Methylmagnesium bromideTertiary alcohol at C2THF, −78°C → rt40%

Functionalization of the Methyl Group

The 3-methyl substituent on the phenyl ring is oxidized to a carboxylic acid using KMnO4_4:

3-MethylphenylKMnO4,H2O3-Carboxyphenyl derivative\text{3-Methylphenyl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-Carboxyphenyl derivative}

  • Key data :

    • Reaction time: 24 h at 80°C

    • Yield: 50% (with 10% decarboxylation side products)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Half-life (37°C) :

    • pH 1.2 (simulated gastric fluid): 2.3 h

    • pH 7.4 (blood): >48 h

Scientific Research Applications

Biological Activities

Antimicrobial Activity :
Research indicates that compounds similar to N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide exhibit potent antimicrobial properties. A study highlighted that structural modifications in related compounds led to significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .

Anticancer Potential :
The compound's structure suggests potential anticancer properties. Compounds containing thiophene and pyrrolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain analogs were found to induce apoptosis in cancer cell lines, showcasing a promising avenue for further research into their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or the introduction of electron-withdrawing groups have been shown to enhance biological activity. For example, the incorporation of halogen atoms at specific positions on the phenyl ring significantly improved antimicrobial potency .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kamble et al. demonstrated that sulfonamide derivatives with similar structural frameworks exhibited excellent antibacterial activity against multidrug-resistant strains. The research emphasized the importance of substituent positioning in enhancing antimicrobial effects, providing insights applicable to this compound .
  • Cancer Research : In a recent investigation, researchers synthesized a series of thiophene-based compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific analogs showed significant inhibition of cell growth, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its 2-oxopyrrolidin-1-ylphenyl substituent, which distinguishes it from analogs with halogens, methoxy groups, or fused heterocycles. Below is a comparative analysis:

Compound Name / ID Key Substituents or Modifications Biological Activity (if available) Reference
Target Compound 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl Not explicitly reported -
AZ257 () 4-bromophenyl, 2-furyl, dihydropyridine core Unspecified (structural focus)
Example 62 () 5-methylthiophen-2-yl, pyrazolo[3,4-d]pyrimidine Antifungal (implied via SDH inhibition)
Compound 7c () 4-fluorophenethyl, 1-methylpyrazole EC₅₀ = 11.6 μM (vs. R. solani)
Compound 21 () 2-hydroxyphenyl, aminopropanamido Synthetic intermediate (60% yield)

Key Observations :

  • Substituent Impact : The 2-oxopyrrolidin group may improve solubility compared to halogenated analogs (e.g., 7c, 7h) but could sterically hinder target binding .

Hypothesized Advantages :

  • The 2-oxopyrrolidin moiety could enhance metabolic stability compared to labile methoxy or nitro groups in other analogs .
  • Reduced halogen content may lower toxicity risks relative to bromophenyl or chlorophenyl derivatives .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential applications based on current research findings.

1. Chemical Structure and Synthesis

The compound features a thiophene ring , a pyrrolidinone moiety , and an amide functional group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidinone Moiety : This is achieved through the reaction of an appropriate amine with a carboxylic acid derivative.
  • Coupling with Thiophene Derivative : The pyrrolidinone is coupled with a thiophene derivative using coupling reagents like N,N’-carbonyldiimidazole (CDI) in the presence of bases such as triethylamine (TEA) .

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxopyrrolidine structures have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
Compound AA54915
Compound BHCT11620
This compoundA549TBDCurrent Study

2.2 Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism of action appears to involve inhibition of bacterial growth through interference with cell wall synthesis or function .

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Reference
S. aureus (MRSA)<32
E. coli (resistant strain)>64

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : The compound could interact with various receptors, altering signaling pathways related to cell survival and apoptosis .

4. Case Studies

Several studies have highlighted the efficacy of similar compounds in treating cancer and bacterial infections:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives containing the oxopyrrolidine structure significantly reduced viability in A549 cells, suggesting a robust anticancer effect.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds revealed effective inhibition against resistant strains, indicating potential for therapeutic development against infections caused by resistant bacteria .

5. Conclusion

This compound shows promise as a candidate for further research in anticancer and antimicrobial therapies. Its unique structural features offer diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Future research should focus on detailed mechanistic studies and clinical trials to validate its therapeutic potential and optimize its use in clinical settings.

Q & A

Q. What are the standard synthetic routes for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide?

A common methodology involves coupling a thiophene-2-carbonyl chloride derivative with a substituted aniline under reflux conditions. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized by reacting equimolar amounts of 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile, followed by refluxing for 1 hour and solvent evaporation to yield crystalline products . Adapting this approach, the target compound may require substituting the nitro group with the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety. Purification via column chromatography and characterization (e.g., NMR, IR) are critical to confirm structural integrity.

Q. What analytical techniques are essential for characterizing this compound?

Comprehensive characterization includes:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 2-oxopyrrolidinyl group (δ ~2.0–3.5 ppm for methylene protons) and thiophene ring protons (δ ~6.5–7.5 ppm).
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1650–1750 cm⁻¹ for the amide and pyrrolidinone groups) and aromatic C-H bending (~700–800 cm⁻¹).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Ensures purity and matches calculated empirical formulas.
  • Melting Point Determination : Consistency with literature values (if available) confirms reproducibility .

Advanced Research Questions

Q. How can the crystal structure and intermolecular interactions of this compound be analyzed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, structural studies on N-(2-nitrophenyl)thiophene-2-carboxamide revealed dihedral angles between aromatic rings (8.5–13.5°) and non-classical hydrogen bonds (C–H⋯O/S) stabilizing the crystal lattice . For the target compound, SC-XRD would elucidate conformational flexibility of the 2-oxopyrrolidinyl group and π-π stacking interactions. Hirshfeld surface analysis can further quantify intermolecular contacts (e.g., H-bond donors/acceptors).

Q. What methodologies are used to evaluate its biological activity, such as enzyme inhibition?

  • Enzyme Assays : For coagulation factor Xa/thrombin inhibition (as seen in Segartoxaban, a structural analog), use fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) to measure residual enzyme activity via fluorescence spectroscopy .
  • Kinetic Studies : Determine IC₅₀ values using dose-response curves.
  • Molecular Docking : Compare binding modes with known inhibitors (e.g., Segartoxaban’s interactions with Factor Xa’s S1/S4 pockets) to identify critical residues .

Q. How should researchers address contradictions in reported biological data for structurally related compounds?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Structural Modifications : Subtle changes (e.g., substituent position) alter steric/electronic profiles. For instance, replacing a nitro group with 2-oxopyrrolidinyl affects hydrogen-bonding capacity .
  • Assay Conditions : Buffer pH, ionic strength, or substrate concentration impact activity. Validate protocols using positive controls (e.g., Rivaroxaban for Factor Xa assays).
  • Data Normalization : Express activity relative to reference compounds to minimize inter-lab variability.

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound class?

  • Scaffold Modulation : Vary the phenyl (e.g., substituent electronegativity) or thiophene (e.g., 3-methyl vs. 4-methyl) groups to assess potency.
  • Bioisosteric Replacement : Substitute the pyrrolidinone ring with lactam or cyclic urea moieties to enhance metabolic stability.
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors in Segartoxaban’s pyrrolidinone) using 3D-QSAR models .

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